1-Bromo-4-phenyldibenzofuran 1-Bromo-4-phenyldibenzofuran
Brand Name: Vulcanchem
CAS No.:
VCID: VC20145823
InChI: InChI=1S/C18H11BrO/c19-15-11-10-13(12-6-2-1-3-7-12)18-17(15)14-8-4-5-9-16(14)20-18/h1-11H
SMILES:
Molecular Formula: C18H11BrO
Molecular Weight: 323.2 g/mol

1-Bromo-4-phenyldibenzofuran

CAS No.:

Cat. No.: VC20145823

Molecular Formula: C18H11BrO

Molecular Weight: 323.2 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-phenyldibenzofuran -

Specification

Molecular Formula C18H11BrO
Molecular Weight 323.2 g/mol
IUPAC Name 1-bromo-4-phenyldibenzofuran
Standard InChI InChI=1S/C18H11BrO/c19-15-11-10-13(12-6-2-1-3-7-12)18-17(15)14-8-4-5-9-16(14)20-18/h1-11H
Standard InChI Key MOFZWXIXTVLLAC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C3C(=C(C=C2)Br)C4=CC=CC=C4O3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1-Bromo-4-phenyldibenzofuran consists of two fused benzene rings linked via a central furan oxygen atom. The bromine substituent occupies position 1 on the dibenzofuran scaffold, while a phenyl group is attached at position 4 (Figure 1) . This substitution pattern distinguishes it from isomers such as 4-bromo-6-phenyldibenzofuran, where substituents occupy different ring positions .

Molecular Formula: C<sub>18</sub>H<sub>11</sub>BrO
Molecular Weight: 323.18–323.2 g/mol
CAS Registry Number: 955959-84-9 (for the 4-(4-bromophenyl) variant)

Spectroscopic Characterization

  • <sup>1</sup>H NMR: Peaks corresponding to aromatic protons appear in the δ 7.2–8.1 ppm range, with distinct splitting patterns due to substituent effects .

  • Mass Spectrometry: A molecular ion peak at m/z 323.18 confirms the molecular weight, with fragmentation patterns indicative of bromine loss (Δ m/z 79.9) .

Synthetic Methodologies

Alternative Routes

  • Ullmann Coupling: Copper-mediated coupling of dibenzofuran halides with aryl boronic acids, though less efficient than palladium catalysis.

  • Direct Bromination: Electrophilic aromatic substitution on 4-phenyldibenzofuran using Br₂/FeBr₃, though regioselectivity challenges arise .

Physicochemical Properties

PropertyValueSource
Melting Point158–160°C (predicted)
SolubilityInsoluble in H₂O; soluble in DCM, THF
LogP (Partition Coefficient)5.2 (indicative of high lipophilicity)

Thermal Stability: Decomposes above 300°C without melting, consistent with aromatic bromides .

Applications in Materials and Medicinal Chemistry

Organic Light-Emitting Diodes (OLEDs)

The rigid dibenzofuran core enhances electroluminescence efficiency. Bromine’s electron-withdrawing effect improves charge transport in emissive layers .

Pharmaceutical Intermediates

  • Kinase Inhibitors: Serves as a scaffold in tyrosine kinase inhibitors due to its planar structure, which facilitates protein binding.

  • Anticancer Agents: Demonstrates moderate activity against breast cancer cell lines (IC₅₀ = 12.5 μM in MCF-7).

Polymer Chemistry

Incorporated into polyaromatic ethers to enhance thermal stability and flame retardancy .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaSubstituentsKey Difference
DibenzofuranC₁₂H₈OUnsubstitutedLacks functional groups
1-Bromo-dibenzofuranC₁₂H₇BrOBr at position 1No phenyl group
4-PhenyldibenzofuranC₁₈H₁₂OPhenyl at position 4Lacks bromine
4-Bromo-6-phenyldibenzofuranC₁₈H₁₁BrOBr at 4, phenyl at 6Altered substitution pattern

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